Potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate
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Overview
Description
Potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and unique reactivity patterns, making them valuable in various chemical transformations. This compound is particularly notable for its applications in organic synthesis, where it serves as a versatile reagent for carbon-carbon and carbon-heteroatom bond-forming processes .
Preparation Methods
The synthesis of potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) under specific conditions. The process can be summarized as follows:
Synthesis of the Boronic Acid Derivative: The starting material, a boronic acid derivative, is prepared through standard organic synthesis techniques.
Reaction with Potassium Bifluoride: The boronic acid derivative is then reacted with potassium bifluoride in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the potassium organotrifluoroborate salt.
Purification: The resulting product is purified through recrystallization or other appropriate methods to obtain the desired compound in high purity.
Industrial production methods for this compound follow similar principles but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of various products depending on the reagents used.
Substitution Reactions: This compound can also undergo substitution reactions, where the trifluoroborate group is replaced by other functional groups, resulting in the formation of diverse organic molecules.
Scientific Research Applications
Potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate has a wide range of applications in scientific research, including:
Organic Synthesis: It is extensively used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: This compound is also used in the development of new materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate primarily involves its role as a nucleophilic reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The trifluoroborate group acts as a stable reservoir for the reactive boronate form, which participates in the coupling reaction .
Comparison with Similar Compounds
Potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate can be compared with other similar compounds, such as:
Potassium (2-(benzyloxy)ethoxy)methyltrifluoroborate: This compound has a similar structure but lacks the additional ethoxy group, resulting in different reactivity and applications.
Potassium phenyltrifluoroborate: Another commonly used organotrifluoroborate, which is simpler in structure and often used in similar coupling reactions.
The uniqueness of this compound lies in its specific reactivity patterns and stability, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
potassium;trifluoro-[2-(2-phenylmethoxyethoxy)ethoxymethyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BF3O3.K/c14-13(15,16)11-19-9-7-17-6-8-18-10-12-4-2-1-3-5-12;/h1-5H,6-11H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDJCWHIATVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCOCCOCC1=CC=CC=C1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BF3KO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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